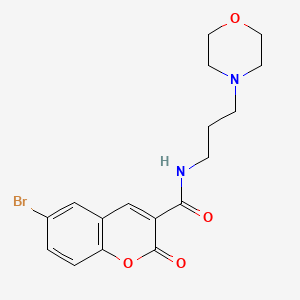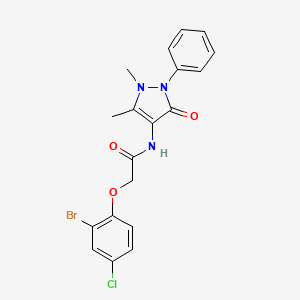
6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 2H-chromene, undergoes bromination to introduce the bromine atom at the 6-position.
Amidation: The brominated chromene is then reacted with 3-(morpholin-4-yl)propylamine to form the desired carboxamide derivative.
Oxidation: The final step involves the oxidation of the chromene ring to introduce the oxo group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The oxo group at the 2-position can participate in redox reactions.
Amidation and Esterification: The carboxamide group can undergo further modifications to form esters or other amides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-2-morpholin-4-ylpyridin-3-amine: Shares the bromine and morpholine functional groups but differs in the core structure.
7-bromo-3-hydroxy-N-[3-(morpholin-4-yl)propyl]naphthalene-2-carboxamide: Similar functional groups but with a naphthalene core instead of a chromene core.
Uniqueness
6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and the chromene core structure
Propriétés
Formule moléculaire |
C17H19BrN2O4 |
|---|---|
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O4/c18-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9H2,(H,19,21) |
Clé InChI |
XZNDRYGDLQMIBM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)

![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)


![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)

![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)

![4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
